molecular formula C9H4Cl3NO2S B3168550 1,3-Dichloroisoquinoline-5-sulfonyl chloride CAS No. 930396-16-0

1,3-Dichloroisoquinoline-5-sulfonyl chloride

Cat. No. B3168550
CAS RN: 930396-16-0
M. Wt: 296.6 g/mol
InChI Key: MCAMLDGQQKKPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloroisoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C9H4Cl3NO2S . It is used in various chemical reactions and is often used in research and development .


Synthesis Analysis

1,3-Dichloroisoquinoline undergoes Pd (PPh 3) 4 catalyzed regioselective coupling with arylboronic acids to afford to 1-aryl-3-chloroisoquinolines . The reaction of amine with 1,3-dichloroisoquinoline has also been studied .


Molecular Structure Analysis

The molecular structure of 1,3-Dichloroisoquinoline-5-sulfonyl chloride consists of 9 carbon atoms, 4 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is 296.56 .


Chemical Reactions Analysis

1,3-Dichloroisoquinoline-5-sulfonyl chloride is involved in various chemical reactions. For instance, it undergoes Pd (PPh 3) 4 catalyzed regioselective coupling with arylboronic acids to afford to 1-aryl-3-chloroisoquinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dichloroisoquinoline-5-sulfonyl chloride include a molecular weight of 296.56 . More detailed properties like density, melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Pharmaceutical Synthesis

1,3-Dichloroisoquinoline-5-sulfonyl chloride is widely used in the synthesis of pharmaceutical compounds. Its reactive sulfonyl chloride group allows it to act as a key intermediate in the formation of various bioactive molecules. This compound is particularly valuable in the development of drugs targeting specific enzymes or receptors, contributing to the creation of new therapeutic agents .

Chemical Biology

In chemical biology, 1,3-Dichloroisoquinoline-5-sulfonyl chloride is utilized to modify biomolecules. It can be used to introduce sulfonyl groups into peptides, proteins, and other biological macromolecules, facilitating the study of their structure and function. This modification can help in understanding protein-protein interactions and enzyme mechanisms .

Material Science

This compound finds applications in material science, particularly in the development of advanced materials. It can be used to synthesize polymers and other materials with unique properties, such as enhanced thermal stability or specific electronic characteristics. These materials have potential applications in electronics, coatings, and other high-performance materials .

Organic Synthesis

1,3-Dichloroisoquinoline-5-sulfonyl chloride is a valuable reagent in organic synthesis. It is used to introduce sulfonyl groups into organic molecules, which can significantly alter their chemical properties. This makes it a useful tool for chemists working on the synthesis of complex organic compounds, including natural products and pharmaceuticals .

Analytical Chemistry

In analytical chemistry, this compound is used as a derivatizing agent. It can react with various analytes to form derivatives that are easier to detect and quantify using techniques such as chromatography and mass spectrometry. This enhances the sensitivity and specificity of analytical methods, making it easier to analyze complex mixtures .

Bioconjugation

1,3-Dichloroisoquinoline-5-sulfonyl chloride is employed in bioconjugation techniques, where it is used to link biomolecules to various probes or tags. This is particularly useful in the development of diagnostic assays and imaging agents, where the ability to specifically label biomolecules is crucial for detecting and visualizing biological processes .

Medicinal Chemistry

In medicinal chemistry, this compound is used to design and synthesize novel drug candidates. Its ability to form stable sulfonamide bonds makes it a valuable building block in the creation of molecules with potential therapeutic effects. Researchers use it to explore new chemical spaces and develop drugs with improved efficacy and safety profiles .

Environmental Chemistry

1,3-Dichloroisoquinoline-5-sulfonyl chloride is also used in environmental chemistry for the detection and quantification of pollutants. It can react with environmental samples to form detectable derivatives, aiding in the monitoring of environmental contaminants and the assessment of pollution levels .

These applications highlight the versatility and importance of 1,3-Dichloroisoquinoline-5-sulfonyl chloride in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

ChemBK ChemicalBook Biosynth

Safety and Hazards

1,3-Dichloroisoquinoline-5-sulfonyl chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

1,3-dichloroisoquinoline-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3NO2S/c10-8-4-6-5(9(11)13-8)2-1-3-7(6)16(12,14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAMLDGQQKKPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(C=C2C(=C1)S(=O)(=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258633
Record name 1,3-Dichloro-5-isoquinolinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloroisoquinoline-5-sulfonyl chloride

CAS RN

930396-16-0
Record name 1,3-Dichloro-5-isoquinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930396-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-5-isoquinolinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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